molecular formula C24H20N2O7S B6309422 Fmoc-Gly-Sulfamoylbenzoic Acid CAS No. 881913-43-5

Fmoc-Gly-Sulfamoylbenzoic Acid

Cat. No.: B6309422
CAS No.: 881913-43-5
M. Wt: 480.5 g/mol
InChI Key: MSPGQZFVLOGOCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Gly-Sulfamoylbenzoic Acid: is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with glycine and sulfamoylbenzoic acid. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino group, facilitating the stepwise assembly of peptides.

Mechanism of Action

Target of Action

Fmoc-Gly-Sulfamoylbenzoic Acid is a complex compound that primarily targets the formation of peptide bonds in organic synthesis . The compound plays a crucial role in the chemical synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS) .

Mode of Action

The Fmoc (9-Fluorenylmethoxycarbonyl) group in the compound acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a significant role in the biochemical pathways involved in peptide synthesis. It allows for the very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s inherent hydrophobicity and aromaticity promote the association of building blocks, leading to eminent self-assembly features .

Result of Action

The primary result of the action of this compound is the formation of peptide bonds, which are essential for the synthesis of peptides . The compound’s ability to protect the amine group during this process ensures the efficient and accurate formation of these bonds .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by the pH of the environment . Additionally, the compound’s fluorescence properties, which are useful for monitoring coupling and deprotection reactions, can be influenced by the presence of UV light .

Properties

IUPAC Name

4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O7S/c27-22(26-34(31,32)16-11-9-15(10-12-16)23(28)29)13-25-24(30)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,25,30)(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPGQZFVLOGOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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